6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions, a methyl group at the 1 position, and a hydrochloride salt form. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has methoxy groups instead of fluorine atoms and exhibits different biological activities.
1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure with fluorine atoms at different positions, leading to variations in reactivity and biological activity
Uniqueness
6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of fluorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
1394003-62-3 |
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Molecular Formula |
C10H12ClF2N |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H |
InChI Key |
PCZICESQHKTAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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